[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, dimethylbenzenesulfonyl group, and a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The indole core may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,5-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole: Another sulfonyl-containing compound with potential biological activities.
2-Ethyl-1-(4-methoxy-2,5-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole: A structurally related compound used in similar research applications.
Uniqueness
[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline stands out due to its unique combination of a methoxy group, dimethylbenzenesulfonyl group, and dihydroindole moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
NNCHCPFHSVKHOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.